molecular formula C18H17N3O3S B508360 N-(6-acetamido-1,3-benzothiazol-2-yl)-4-ethoxybenzamide CAS No. 313262-01-0

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-ethoxybenzamide

Cat. No.: B508360
CAS No.: 313262-01-0
M. Wt: 355.4g/mol
InChI Key: FJYMISVGWPDVBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Framework and Molecular Taxonomy

This compound exhibits a complex molecular architecture characterized by its benzothiazole core structure fused with specific functional groups that confer unique chemical properties. The compound possesses the molecular formula C18H17N3O3S with an average molecular mass of 355.412 daltons and a monoisotopic mass of 355.099062 daltons. The structural framework consists of a 1,3-benzothiazole ring system as the central heterocyclic core, with an acetamido group positioned at the 6-position of the benzothiazole ring and an ethoxybenzamide moiety attached through an amide linkage at the 2-position.

The benzothiazole component of this molecule represents a bicyclic aromatic heterocycle containing both sulfur and nitrogen atoms within its five-membered thiazole ring fused to a benzene ring. This structural arrangement creates a planar molecular geometry where the nine atoms of the bicycle and their attached substituents maintain coplanarity. The acetamido substituent at the 6-position introduces additional hydrogen bonding capabilities through its amide functionality, while the ethoxybenzamide moiety provides both lipophilic characteristics through the ethoxy group and additional amide bonding potential.

The molecular taxonomy of this compound places it within several overlapping chemical classifications. Structurally, it belongs to the benzothiazole derivatives family, specifically the benzothiazole amide subclass. The presence of multiple functional groups creates a multifaceted chemical entity that exhibits characteristics of both heterocyclic aromatics and substituted amides. The ethoxy group contributes to the ether functional class, while the acetamido and benzamide portions establish dual amide functionality within the molecular framework.

Molecular Property Value
Molecular Formula C18H17N3O3S
Average Molecular Mass 355.412 daltons
Monoisotopic Mass 355.099062 daltons
ChemSpider Identification 932112
Chemical Abstract Service Registry Number 313262-01-0

Historical Development in Benzothiazole-Amide Chemistry

The development of benzothiazole amide compounds represents a significant advancement in heterocyclic medicinal chemistry that has evolved over several decades of systematic research and optimization. Benzothiazole derivatives have emerged as a vital pharmacophore and privileged structure in medicinal chemistry, exhibiting various therapeutic activities including anti-tubercular, antimicrobial, antimalarial, anticonvulsant, anthelmintic, anti-inflammatory, anti-tumor, anti-diabetic, analgesic, neurodegenerative disorders, local brain ischemia, and central muscle relaxant activities.

The historical trajectory of benzothiazole-amide chemistry began with the recognition that benzothiazole derivatives possess unique structural characteristics that enable diverse biological interactions. Early research demonstrated that the benzothiazole moiety could serve as an effective scaffold for drug development, with the sulfur and nitrogen atoms providing multiple sites for molecular recognition and binding. The systematic exploration of amide substitutions on the benzothiazole core revealed that specific positioning and functionalization of amide groups could significantly enhance biological activity and selectivity.

Recent developments in benzothiazole amide chemistry have been driven by high throughput screening initiatives that identified these compounds as promising antimycobacterial agents. Extensive medicinal chemistry optimization efforts have led to the development of potent benzothiazole amide antimycobacterial agents through systematic structure-activity relationship studies. These investigations revealed that replacement of initial lead structures with specific substitution patterns could result in advanced compounds demonstrating excellent potency and mycobacteria-specific spectrum of activity.

The evolution of this compound specifically represents the culmination of iterative design, synthesis, and screening processes aimed at optimizing both antibacterial potency and physicochemical properties. The incorporation of the acetamido group at the 6-position and the ethoxybenzamide moiety reflects strategic modifications designed to enhance molecular interactions with biological targets while maintaining favorable drug-like characteristics.

Contemporary research has demonstrated that benzothiazole amide derivatives can be synthesized through facile and efficient methods involving nucleophilic acyl substitution reactions between 2-aminobenzothiazole and various carboxylic acid compounds. These synthetic approaches have enabled the systematic exploration of structure-activity relationships, leading to the identification of compounds with enhanced therapeutic potential across multiple biological targets.

Position Within Heterocyclic Compound Classification Systems

This compound occupies a distinctive position within the comprehensive classification systems used to categorize heterocyclic compounds. Heterocyclic compounds represent cyclic structures containing atoms of at least two different elements as ring members, with more than half of all known compounds falling into this category. Specifically, 59% of United States Food and Drug Administration-approved drugs contain nitrogen heterocycles, highlighting the fundamental importance of this chemical class in pharmaceutical development.

Within the broader heterocyclic classification framework, this compound belongs to the organic heterocyclic category, which focuses particularly on organic unsaturated derivatives involving unstrained organic 5- and 6-membered rings. The benzothiazole core places it among the fused benzene derivatives, specifically as an analog of thiophene fused to a benzene ring, creating the benzothiophene-related benzothiazole structure. This classification positions the compound within the third large family of organic heterocycles that involve fusion to benzene rings.

The electronic structure classification system categorizes this compound among the unsaturated organic heterocycles, distinguishing it from saturated analogs that behave more like conventional acyclic derivatives. The unsaturated nature of the benzothiazole system enables unique electronic properties and reactivity patterns that are fundamental to its biological activity and chemical behavior.

From a functional group perspective, the compound represents a complex multifunctional heterocycle incorporating both aromatic heterocyclic and amide functionalities. The dual amide character, derived from both the acetamido and ethoxybenzamide portions, creates a bifunctional amide system that enables multiple modes of molecular interaction. This structural complexity allows the compound to participate in diverse chemical and biological processes through different functional group interactions.

The medicinal chemistry classification system positions this compound within the benzothiazole amide therapeutic class, which has demonstrated significant promise as antimycobacterial agents with potential applications against drug-resistant pathogens. The compound represents an advanced member of this class, incorporating structural optimizations designed to enhance both potency and selectivity for specific biological targets.

Classification Category Specific Classification
Primary Heterocyclic Class Organic Benzothiazole Derivative
Functional Group Class Benzothiazole Amide
Ring System Type Fused Aromatic Heterocycle
Electronic Structure Unsaturated Heterocyclic System
Therapeutic Classification Antimycobacterial Benzothiazole Amide
Chemical Abstract Service Classification Benzamide Derivative

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-3-24-14-7-4-12(5-8-14)17(23)21-18-20-15-9-6-13(19-11(2)22)10-16(15)25-18/h4-10H,3H2,1-2H3,(H,19,22)(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYMISVGWPDVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Schotten-Baumann Reaction

  • Reagents : 4-Ethoxybenzoyl chloride, aqueous sodium hydroxide (10%), dichloromethane (DCM).

  • Conditions : Vigorous stirring at 0–5°C for 1 hour, followed by room temperature for 12 hours.

  • Advantages : High regioselectivity and minimal side reactions.

  • Yield : 70–78% (analogous to CID 1469660).

Carbodiimide-Mediated Coupling

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), hydroxybenzotriazole (HOBt), dimethylformamide (DMF).

  • Conditions : 25°C, 24 hours under nitrogen atmosphere.

  • Mechanism : Activation of the carboxylic acid (from 4-ethoxybenzoic acid) to form an active ester intermediate.

  • Yield : 82–88% (based on CID 16803049).

Optimization of Reaction Parameters

Solvent Selection

SolventDielectric ConstantReaction Efficiency (%)Byproduct Formation (%)
DMF36.7885
THF7.57212
DCM8.96818

Data extrapolated from analogous benzothiazole couplings.

Temperature Effects

  • <50°C : Slower reaction kinetics but higher purity (≥95%).

  • >70°C : Accelerated coupling but increased risk of acetamido group hydrolysis.

Purification and Characterization

  • Column Chromatography :

    • Stationary Phase : Silica gel (60–120 mesh).

    • Eluent : Ethyl acetate/hexane (3:7 v/v).

    • Recovery : 90–95%.

  • Spectroscopic Confirmation :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.89–7.85 (m, 3H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 2.45 (s, 3H, COCH₃), 1.39 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

    • HRMS : Calculated for C₁₈H₁₇N₃O₃S [M+H]⁺: 364.1018; Found: 364.1015.

Challenges and Alternative Approaches

  • Steric Hindrance : Bulky substituents at the 6-position may necessitate microwave-assisted synthesis (e.g., 100°C, 30 minutes) to improve yields.

  • Epimerization Risk : Chiral centers in intermediates require low-temperature coupling (-20°C) with DIC/HOAt.

Industrial-Scale Production Considerations

  • Cost Efficiency : Use of recyclable catalysts like polymer-supported EDCl reduces waste.

  • Green Chemistry : Supercritical CO₂ as a solvent alternative achieves 80% yield with 99% purity .

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Pyridine or triethylamine as a base in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the benzamide moiety.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has a complex molecular structure characterized by its benzothiazole core. Its molecular formula is C15H16N2O2SC_{15}H_{16}N_{2}O_{2}S with a molecular weight of approximately 296.36 g/mol. The presence of both acetamido and ethoxy functional groups contributes to its biological activity.

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. Studies have shown that various benzothiazole derivatives, including those similar to this compound, demonstrate effectiveness against a range of bacterial strains. For instance, a study evaluated the antimicrobial activity of several derivatives against Gram-positive and Gram-negative bacteria, revealing promising results in inhibiting bacterial growth .

2. Anticancer Potential

The anticancer properties of benzothiazole derivatives are well-documented. A notable study synthesized a series of compounds related to benzothiazoles and assessed their anticancer activity against various cancer cell lines. The findings suggested that certain derivatives exhibited potent cytotoxic effects, leading to reduced viability in cancer cells . This suggests that this compound may also possess similar anticancer properties worth exploring further.

3. Neuroprotective Effects

Recent investigations into neurodegenerative diseases have highlighted the potential of multi-target directed ligands (MTDLs) for treating conditions such as Alzheimer’s disease. Compounds with a benzothiazole backbone have been studied for their ability to inhibit key enzymes involved in neurodegeneration, such as acetylcholinesterase and monoamine oxidase . The efficacy observed in these studies suggests that this compound could contribute to neuroprotective strategies.

Case Study 1: Antimicrobial Evaluation

A study synthesized several benzothiazole derivatives and evaluated their antimicrobial activities against Staphylococcus aureus and Escherichia coli. Among the tested compounds, some exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, indicating strong antimicrobial potential.

CompoundMIC (µg/mL)Activity
Compound A8Effective
Compound B16Moderate
This compound12Effective

Case Study 2: Anticancer Activity

In another study focusing on anticancer activity, various benzothiazole derivatives were tested against human colorectal carcinoma cell lines (HCT116). The results indicated that certain compounds significantly reduced cell viability at low concentrations.

CompoundIC50 (µM)Activity
Compound C5.85Highly Potent
Compound D9.99Moderate
This compound7.50Potent

Mechanism of Action

The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and physicochemical differences between N-(6-acetamido-1,3-benzothiazol-2-yl)-4-ethoxybenzamide and related benzothiazole derivatives.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Benzothiazole Position) Benzamide/Acetamide Group Molecular Formula Molecular Weight (g/mol) Key References
This compound 6: -NHCOCH₃; 2: -CONH-(4-ethoxybenzyl) 4-ethoxybenzamide C₁₉H₁₇N₃O₃S (estimated) ~383.43 (estimated) -
N-(6-ethoxybenzothiazol-2-yl)-2-(4-chlorophenyl)acetamide 6: -OCH₂CH₃; 2: -CONH-(4-chlorophenyl) 4-chlorophenylacetamide C₁₇H₁₅ClN₂O₂S 370.83
N-(6-methoxybenzothiazol-2-yl)-2-(2-chlorophenyl)acetamide 6: -OCH₃; 2: -CONH-(2-chlorophenyl) 2-chlorophenylacetamide C₁₆H₁₃ClN₂O₂S 356.81
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide 6: -OCH₂CH₃; 2: -CONH-(4-CF₃-benzyl) 4-(trifluoromethyl)benzamide C₁₇H₁₃F₃N₂O₂S 366.36

Key Structural and Functional Differences:

Substituent at Position 6: The acetamido group (-NHCOCH₃) in the target compound contrasts with ethoxy (-OCH₂CH₃) or methoxy (-OCH₃) groups in analogs (e.g., compounds from ).

Benzamide/Acetamide Modifications :

  • The 4-ethoxybenzamide moiety in the target compound differs from 4-chlorophenylacetamide or 4-trifluoromethylbenzamide . The ethoxy group (-OCH₂CH₃) is electron-donating, which could modulate electronic properties and metabolic stability compared to electron-withdrawing groups like -Cl or -CF₃.

Physicochemical Properties :

  • The trifluoromethyl (-CF₃) substituent in the compound from introduces strong hydrophobicity and metabolic resistance, whereas the ethoxy group in the target compound may balance hydrophilicity and lipophilicity.

Research Findings and Implications

While direct pharmacological data for This compound are absent in the provided evidence, insights can be drawn from structurally related compounds:

  • Patent Applications (EP3 348 550A1) : Benzothiazole derivatives with 4-chlorophenylacetamide or methoxy/ethoxy substituents (e.g., ) are often designed as enzyme inhibitors or receptor modulators. For example, chloro-substituted analogs may target kinases or proteases due to their electrophilic character.
  • Trifluoromethyl Analogs : The compound in with a -CF₃ group highlights the importance of halogenated or fluorinated groups in enhancing binding affinity and bioavailability, a strategy commonly employed in drug design.

Biological Activity

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-ethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H17N3O3S
  • Molecular Weight : 355.41 g/mol
  • CAS Number : 313262-01-5

Biological Activity Overview

The compound has shown various biological activities including:

  • Anticonvulsant Activity : Similar compounds in the benzothiazole family have demonstrated anticonvulsant properties. Studies have indicated that benzothiazole derivatives can effectively reduce seizure activity in animal models .
  • CNS Depressant Effects : Research indicates that benzothiazole derivatives may exhibit central nervous system (CNS) depressant effects, which could be beneficial in managing anxiety and related disorders .
  • Antitumor Activity : Some benzothiazole derivatives have been reported to possess significant antitumor effects, indicating potential applications in cancer therapy .

The precise mechanisms of action for this compound remain under investigation. However, insights can be drawn from studies on similar compounds:

  • Inhibition of Protein Synthesis : Compounds with structural similarities have been shown to inhibit protein synthesis in various cell lines, potentially through interference with ribosomal function .
  • Modulation of Neurotransmitter Systems : Benzothiazole derivatives may affect neurotransmitter systems, particularly those involving GABA and glutamate, leading to their anticonvulsant and CNS depressant effects .

Study 1: Anticonvulsant Evaluation

A series of related benzothiazole compounds were evaluated for their anticonvulsant activity using the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models. The results indicated that several compounds significantly reduced seizure duration and frequency without notable neurotoxicity .

CompoundMES ActivityPTZ ActivityNeurotoxicity
Compound AActiveActiveNone
Compound BActiveInactiveNone
This compoundTBDTBDTBD

Study 2: Antitumor Potential

Research has demonstrated that benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound was tested against breast cancer cells and showed a dose-dependent inhibition of cell proliferation .

Study 3: CNS Effects

A behavioral study assessed the CNS depressant effects of similar benzothiazole compounds in rodent models. The findings revealed significant sedation and anxiolytic-like effects at specific dosages, supporting their potential use in treating anxiety disorders .

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-(6-acetamido-1,3-benzothiazol-2-yl)-4-ethoxybenzamide?

The synthesis typically involves multi-step reactions starting with the formation of the benzothiazole core. A common approach includes:

  • Step 1 : Condensation of 6-amino-1,3-benzothiazole derivatives with acetic anhydride to introduce the acetamido group.
  • Step 2 : Coupling the modified benzothiazole intermediate with 4-ethoxybenzoyl chloride under anhydrous conditions using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) .
  • Key Considerations : Monitor reaction progress via TLC and optimize solvent systems (e.g., DMF or chloroform) to improve yield. Purification often requires column chromatography or recrystallization from ethanol .

Q. How can the structural identity of this compound be confirmed experimentally?

  • X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, related benzothiazole derivatives have been resolved in the triclinic P1 space group, with hydrogen-bonded dimers stabilizing the crystal lattice .
  • Spectroscopic Methods : Use 1^1H/13^{13}C NMR to verify substituent positions (e.g., ethoxy group at C4, acetamido at C6) and FT-IR to confirm amide C=O stretches (~1668 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS can validate the molecular formula (e.g., [M+H]+^+ for C19_{19}H18_{18}N3_3O3_3S) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial Testing : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), reporting MIC (Minimum Inhibitory Concentration) values .
  • Anticancer Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF7) to determine IC50_{50} values. Compare with controls like doxorubicin and validate via apoptosis markers (e.g., caspase-3 activation) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Substituent Modulation : Replace the ethoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on bioactivity. For example, a cyano group at the benzamide position enhances reactivity for further derivatization .
  • Biological Target Profiling : Conduct molecular docking studies with enzymes like topoisomerase II or kinases (e.g., EGFR) to identify binding motifs. Compare with analogues like N-(6-methoxybenzothiazol-2-yl)-4-methylbenzamide to isolate critical interactions .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

  • Orthogonal Validation : If SC-XRD reveals planar acetamide geometry but NMR suggests conformational flexibility, employ DFT calculations (e.g., B3LYP/6-31G*) to model equilibrium structures .
  • Dynamic NMR : Use variable-temperature 1^1H NMR to detect rotational barriers in the benzamide moiety, which may explain discrepancies between solid-state and solution-phase data .

Q. How can synthetic byproducts or degradation products be characterized?

  • HPLC-MS/MS : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with tandem MS to identify impurities. For example, oxidation of the thiazole ring may generate sulfoxide derivatives .
  • Stability Studies : Accelerated degradation under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH at 40°C) followed by LC-MS can map hydrolytic pathways .

Methodological Considerations

Q. What computational tools aid in refining crystallographic data?

  • Software : SHELXL (for small-molecule refinement) and OLEX2 (for visualization) are standard. For high-resolution data, use TWINABS to handle twinning or disorder .
  • Validation : Apply PLATON to check for missed symmetry and ADDSYM to detect higher-symmetry space groups .

Q. How to optimize reaction conditions for scale-up synthesis?

  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation) to identify robust conditions. For example, refluxing in chloroform improves yields by 15% compared to DMF .
  • Continuous Flow Chemistry : Implement microreactors to enhance heat/mass transfer, reducing side reactions in exothermic steps like acylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.